Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the methoxyphenyl group in this compound adds to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-methoxybenzaldehyde with ethyl 4-pyrrolidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to reflux for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
- Ethyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate
- Ethyl 4-(3-ethoxyphenyl)pyrrolidine-3-carboxylate
Uniqueness
Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its pharmacological properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-3-18-14(16)13-9-15-8-12(13)10-5-4-6-11(7-10)17-2/h4-7,12-13,15H,3,8-9H2,1-2H3 |
InChI Key |
DLBUWPDUZNKAIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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